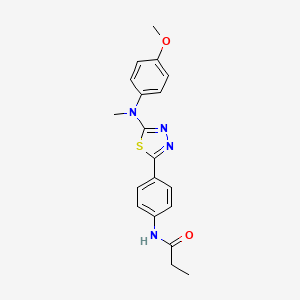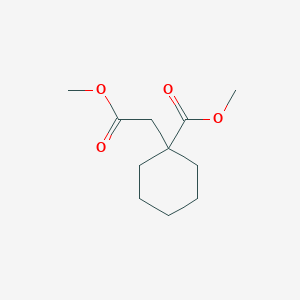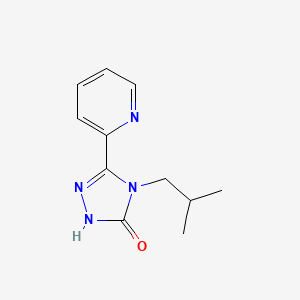
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using a specific method and has shown promising results in various studies.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Reddy et al. (2003) explored the synthesis and antimicrobial activity of N-substituted ureas, highlighting the methodological advancements in creating compounds with potential biological applications. The research demonstrated the compounds' moderate antimicrobial activity, indicating their utility in developing new antimicrobials (Reddy, C. S. Reddy, & Venugopal, 2003).
Enzymatic Acylation in Green Chemistry
Simeó et al. (2009) investigated the regioselective enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to traditional solvents like THF. This study provides a proof-of-concept for the use of greener solvents in biotransformations, potentially reducing the environmental impact of chemical processes (Simeó, Sinisterra, & Alcántara, 2009).
Molecular Sensing and Tautomerism
Kwiatkowski et al. (2019) designed and prepared derivatives to study the conformational equilibrium and tautomerism in urea moieties, revealing new possibilities in molecular sensing. Their findings suggest that these compounds can be used to detect molecular changes, potentially impacting diagnostic methodologies (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Lithiation and Substitution Reactions
Research by Smith et al. (2013) on the lithiation of pyridine derivatives provides insights into the synthesis of substituted derivatives, offering a pathway for creating diverse chemical entities for further study in various applications, including pharmaceuticals and materials science (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Anion Binding and Sensing
Jordan et al. (2010) developed fluorescent pyrid-2-yl ureas capable of binding strong organic acids, showcasing the potential for these compounds in anion detection and sensing. This work underlines the utility of such compounds in developing new sensors for environmental or biological monitoring (Jordan, Boyle, Sargent, & Allen, 2010).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-8-18(12-13-4-6-16-7-5-13)15(19)17-11-14-3-2-9-21-14/h4-7,14H,2-3,8-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJOZQNRSNQKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)



![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)

